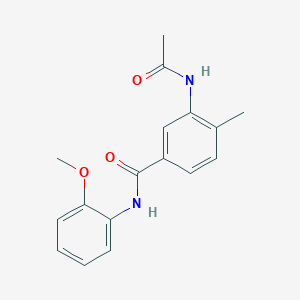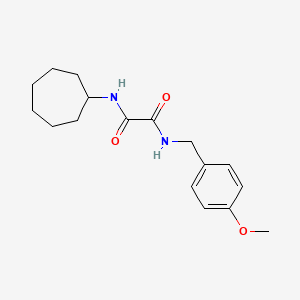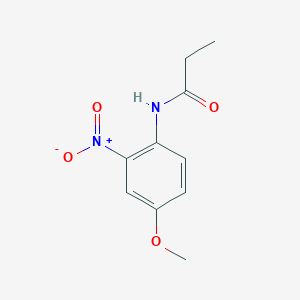
1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CDPI3, is a synthetic compound that belongs to the pyrimidine family. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the NF-κB pathway. This compound has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs). In neurons, this compound has been shown to protect against oxidative stress and apoptosis by activating the Nrf2/ARE pathway and inhibiting the JNK pathway.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize, and its biological effects can be easily measured using a range of assays. This compound also has a relatively low toxicity profile, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations. It is relatively insoluble in water, which can limit its bioavailability. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on 1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, future studies should focus on improving the bioavailability and pharmacokinetics of this compound to enhance its therapeutic potential.
Synthesis Methods
1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by the condensation reaction of 4-chlorobenzaldehyde, 2,4-diethoxybenzaldehyde, and barbituric acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific research fields. It has shown promising results as an anticancer agent, an antiviral agent, and a neuroprotective agent. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In antiviral research, this compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and apoptosis.
properties
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-3-28-16-10-5-13(18(12-16)29-4-2)11-17-19(25)23-21(27)24(20(17)26)15-8-6-14(22)7-9-15/h5-12H,3-4H2,1-2H3,(H,23,25,27)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIDVGNFCIFLTB-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5025734.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B5025740.png)
![N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5025748.png)
![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5025749.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025751.png)
![4-[(3-chloro-1-adamantyl)carbonyl]morpholine](/img/structure/B5025753.png)
![(3-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5025755.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025762.png)

![1,3,4-triacetyl-6-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5025767.png)
![2-iodo-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5025774.png)

